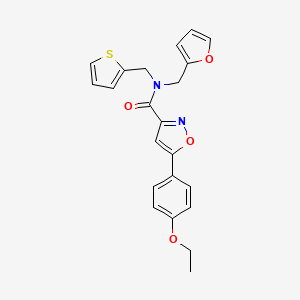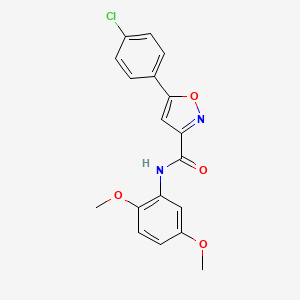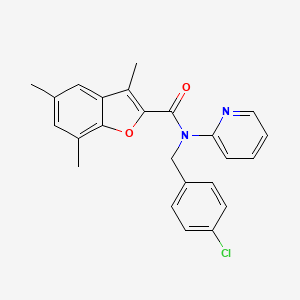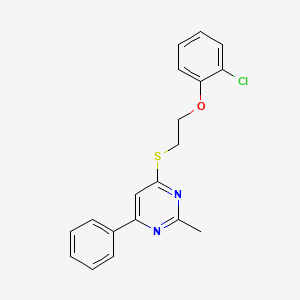![molecular formula C13H13N3O3S B11366192 N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-2-nitrobenzamide](/img/structure/B11366192.png)
N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-2-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-2-nitrobenzamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-2-nitrobenzamide typically involves the reaction of 2-nitrobenzoic acid with 2-(2-methyl-1,3-thiazol-4-yl)ethylamine. The reaction is carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-2-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The thiazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium hydride (NaH) and alkyl halides can be used.
Major Products:
Reduction: The major product is the corresponding amine derivative.
Substitution: The products depend on the substituents introduced during the reaction.
Scientific Research Applications
N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-2-nitrobenzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its anti-inflammatory and antitumor activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-2-nitrobenzamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The nitro group can undergo reduction, leading to the formation of reactive intermediates that can interact with cellular components .
Comparison with Similar Compounds
2,4-Disubstituted thiazoles: Known for their diverse biological activities.
Thiazole derivatives: Such as sulfathiazole and ritonavir, which have antimicrobial and antiviral properties
Uniqueness: N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-2-nitrobenzamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other thiazole derivatives .
Properties
Molecular Formula |
C13H13N3O3S |
|---|---|
Molecular Weight |
291.33 g/mol |
IUPAC Name |
N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-2-nitrobenzamide |
InChI |
InChI=1S/C13H13N3O3S/c1-9-15-10(8-20-9)6-7-14-13(17)11-4-2-3-5-12(11)16(18)19/h2-5,8H,6-7H2,1H3,(H,14,17) |
InChI Key |
WCJOWLHKMVSNCE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)CCNC(=O)C2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-chloro-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B11366116.png)
![4-chloro-N-{2-[(4-methylpiperidin-1-yl)methyl]-1-(propan-2-yl)-1H-benzimidazol-5-yl}benzamide](/img/structure/B11366124.png)
![N-{5-[(2-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B11366129.png)
![2-(2-phenyl-1,3-thiazol-4-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11366136.png)
![5-{[(3,5-Dimethyladamantan-1-yl)amino]methyl}-1,3-dimethyl-1,3-benzodiazol-2-one](/img/structure/B11366144.png)

![2-(4-chloro-3,5-dimethylphenoxy)-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]propanamide](/img/structure/B11366152.png)
![2-{[5-Cyano-4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}-N-(4-fluorophenyl)propanamide](/img/structure/B11366158.png)

![2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-phenylacetamide](/img/structure/B11366172.png)
![N-{[1-(dimethylamino)cyclohexyl]methyl}-2-(3,4-dimethylphenoxy)propanamide](/img/structure/B11366178.png)

![2-butoxy-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}benzamide](/img/structure/B11366201.png)

